3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl
Description
3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl is a halogenated nitro-biphenyl derivative with the molecular formula C₁₂H₈BrClNO₂. Its structure consists of two benzene rings connected by a single bond, with substituents at specific positions:
- Bromine at position 3 on the first ring.
- Nitro at position 4 on the first ring.
- Chlorine at position 4' on the second ring.
This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science applications. The electron-withdrawing nitro group and halogens (Br, Cl) influence its reactivity in cross-coupling reactions, directing substitution patterns and stabilizing intermediates .
Properties
CAS No. |
62579-55-9 |
|---|---|
Molecular Formula |
C12H7BrClNO2 |
Molecular Weight |
312.54 g/mol |
IUPAC Name |
2-bromo-4-(4-chlorophenyl)-1-nitrobenzene |
InChI |
InChI=1S/C12H7BrClNO2/c13-11-7-9(3-6-12(11)15(16)17)8-1-4-10(14)5-2-8/h1-7H |
InChI Key |
UBTWEVRLBKOSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Based on structural analogy with similar compounds like 3-Bromo-5-chloro-4'-nitro-1,1'-biphenyl, we can establish the following properties for 3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇BrClNO₂ |
| Molecular Weight | 312.54 g/mol |
| Physical State (20°C) | Likely solid |
| Appearance | Pale yellow to yellow-brown crystalline solid |
| Solubility | Soluble in dichloromethane, tetrahydrofuran, dimethylsulfoxide; poor solubility in water |
| Flash Point | Estimated >170°C (based on similar compounds) |
| Specific Gravity | Estimated 1.45-1.55 (based on similar brominated biphenyls) |
The structural characteristics of the molecule would likely include a non-planar conformation of the two aromatic rings due to steric interactions, with the nitro and halogen substituents influencing the electronic distribution across the biphenyl system.
General Synthetic Approaches for Substituted Biphenyls
Palladium-Catalyzed Cross-Coupling Reactions
The most versatile and widely employed approach for preparing substituted biphenyls is the palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling. This reaction involves coupling an aryl halide with an arylboronic acid or its derivatives in the presence of a palladium catalyst and a base. The popularity of this method stems from its tolerance of diverse functional groups, mild reaction conditions, and generally high yields.
Direct Functionalization of Biphenyl
Another approach involves the direct functionalization of biphenyl or partially substituted biphenyls through electrophilic aromatic substitution reactions such as nitration, halogenation, or other transformation reactions. This approach can be challenging for compounds with complex substitution patterns due to regioselectivity issues.
Sequential Functionalization
Specific Preparation Methods for 3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl
Based on synthetic methods described for related compounds, several routes can be proposed for the preparation of 3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl.
Suzuki-Miyaura Coupling Approach
Method A: Coupling of 3-Bromo-4-nitrobromobenzene with 4-Chlorophenylboronic Acid
This approach represents a direct and efficient route to the target compound through the coupling of a pre-functionalized bromobenzene derivative with 4-chlorophenylboronic acid.
Reagents and Materials:
- 3-Bromo-4-nitrobromobenzene (1.0 equivalent)
- 4-Chlorophenylboronic acid (1.2 equivalents)
- Palladium(II) acetate (0.01-0.02 equivalents)
- Triphenylphosphine (0.04-0.08 equivalents)
- Base (2-3 equivalents of sodium hydroxide or potassium carbonate)
- Tetrahydrofuran/water (2:1 v/v) or 1,2-dimethoxyethane/water (1:1 v/v)
Procedure:
- In a three-necked flask under nitrogen atmosphere, combine all solid reagents.
- Add the solvent mixture and stir to dissolve the reagents.
- Heat the mixture to reflux (70-80°C) with stirring until the reaction is complete (typically 8-10 hours), monitoring by thin-layer chromatography.
- After cooling, add water (100 mL) and extract with tert-butyl methyl ether or dichloromethane (2 × 80 mL).
- Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
The expected yield is 70-85%, based on similar reactions reported for 4'-chloro-2-nitrobiphenyl.
Method B: Alternative Coupling Strategy Using Phase Transfer Catalyst
Based on the method described for 4'-chloro-2-nitrobiphenyl preparation, this approach uses tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to enhance reaction efficiency in an aqueous system.
Reagents and Materials:
- 3-Bromo-4-nitrobromobenzene (1.0 equivalent)
- 4-Chlorophenylboronic acid (1.3-1.5 equivalents)
- Tetrabutylammonium bromide (0.5 equivalents)
- Palladium catalyst (0.0005-0.001 equivalents of Pd/C or palladium complex)
- Sodium hydroxide or potassium carbonate (2.0-2.5 equivalents)
- Water (650-730 mL per mol of aryl bromide)
Procedure:
- In a reaction vessel under nitrogen protection, add 3-bromo-4-nitrobromobenzene, 4-chlorophenylboronic acid, TBAB, base, water, and palladium catalyst in sequence.
- Heat the mixture to 100-110°C and maintain this temperature for 12-15 hours with vigorous stirring.
- Cool the reaction to room temperature, add dichloromethane, and filter to recover the catalyst.
- Separate the layers, wash the dichloromethane layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization from ethanol or by column chromatography.
This method has been reported to achieve yields of 80-90% for similar compounds.
Nitration of 3-Bromo-4'-chloro-1,1'-biphenyl
An alternative approach involves the nitration of 3-bromo-4'-chloro-1,1'-biphenyl at the 4-position. This compound can be prepared via Suzuki coupling of 3-bromobromobenzene with 4-chlorophenylboronic acid, as described in result.
Preparation of 3-Bromo-4'-chloro-1,1'-biphenyl
Reagents and Materials:
- 1-Bromo-3-iodobenzene (1.0 equivalent)
- 4-Chlorophenylboronic acid (1.0-1.2 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
- Potassium carbonate (2.0 equivalents)
- Toluene/water/ethanol mixture (10:2:1 v/v/v)
Procedure:
- In an argon atmosphere, in a three-neck flask, combine 1-bromo-3-iodobenzene, 4-chlorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
- Add the solvent mixture and heat with stirring at 80°C for approximately 4 hours.
- Add water and extract with dichloromethane.
- Dry the combined organic layers over MgSO₄ and remove the solvent by distillation under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain 3-bromo-4'-chloro-1,1'-biphenyl.
This preparation has been reported to achieve yields of approximately 94%.
Nitration of 3-Bromo-4'-chloro-1,1'-biphenyl
Reagents and Materials:
- 3-Bromo-4'-chloro-1,1'-biphenyl (1.0 equivalent)
- Sodium nitrate (1.5-2.0 equivalents) or concentrated nitric acid
- Concentrated sulfuric acid or acetic acid (as solvent)
Procedure:
- Dissolve 3-bromo-4'-chloro-1,1'-biphenyl in acetic acid (for milder conditions) or sulfuric acid.
- For the sodium nitrate method: Add sodium nitrate portion-wise while maintaining the temperature below 5°C. For the nitric acid method: Slowly add concentrated nitric acid to the solution at 0-5°C.
- Allow the reaction to warm to room temperature and stir for 3-5 hours.
- Pour the reaction mixture into ice water, collect the precipitate by filtration, or extract with dichloromethane.
- Purify the crude product by recrystallization or column chromatography.
Based on nitration studies of similar biphenyl compounds, the expected yield is 50-70%. The main challenge with this approach is achieving regioselectivity for nitration at the 4-position rather than other positions.
Convergent Synthesis from Individually Functionalized Precursors
This approach involves the preparation of two individually functionalized benzene rings followed by their coupling. This strategy may provide better control over the substitution pattern but requires more synthetic steps.
Preparation of 3-Bromo-4-nitrobromobenzene
Reagents and Materials:
- 3-Bromobromobenzene (1.0 equivalent)
- Concentrated nitric acid (1.2 equivalents)
- Concentrated sulfuric acid (as solvent)
Procedure:
- Dissolve 3-bromobromobenzene in concentrated sulfuric acid at 0-5°C.
- Slowly add concentrated nitric acid while maintaining the temperature below 5°C.
- Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.
- Pour the reaction mixture into ice water, collect the precipitate by filtration, or extract with dichloromethane.
- Purify the crude product by recrystallization or column chromatography.
Coupling of 3-Bromo-4-nitrobromobenzene with 4-Chlorophenylboronic Acid
This step follows the Suzuki coupling procedure described in Method A (Section 4.1.1).
Comparison of Methods
The following table compares the key aspects of the proposed methods for preparing 3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl:
| Method | Starting Materials | Number of Steps | Advantages | Limitations | Expected Yield |
|---|---|---|---|---|---|
| Suzuki Coupling (Method A) | 3-Bromo-4-nitrobromobenzene, 4-Chlorophenylboronic acid | 1 | Direct approach; Established methodology; Good functional group tolerance | Requires preparation or purchase of specific starting materials | 70-85% |
| Suzuki Coupling with TBAB (Method B) | 3-Bromo-4-nitrobromobenzene, 4-Chlorophenylboronic acid | 1 | Environmentally friendly (aqueous medium); High yields | Requires phase transfer catalyst; Longer reaction times | 80-90% |
| Nitration of 3-Bromo-4'-chloro-1,1'-biphenyl | 1-Bromo-3-iodobenzene, 4-Chlorophenylboronic acid | 2 | Uses more accessible starting materials | Regioselectivity challenges in nitration step; Multiple steps | 47-66% overall |
| Convergent Synthesis | 3-Bromobromobenzene, 4-Chlorophenylboronic acid | 2-3 | Better control over substitution pattern | Multiple steps; Lower overall yield | 40-60% overall |
Analytical Methods for Product Verification
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of 3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl would show a characteristic pattern for the seven aromatic protons, with specific coupling patterns reflecting the substitution pattern. Based on data for similar compounds, expected chemical shifts would be:
- H-2: δ ~7.7-7.8 (s, 1H)
- H-5: δ ~7.7-7.8 (d, 1H)
- H-6: δ ~7.5-7.6 (d, 1H)
- H-2', H-6': δ ~7.4-7.5 (d, 2H)
- H-3', H-5': δ ~7.2-7.3 (d, 2H)
¹³C NMR would confirm the carbon framework and substitution pattern, with characteristic signals for carbons bearing the nitro, bromo, and chloro substituents.
Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
- Aromatic C-H stretching (~3100-3000 cm⁻¹)
- C=C aromatic stretching (~1600-1400 cm⁻¹)
- Nitro group asymmetric and symmetric stretching (~1550 and ~1350 cm⁻¹)
- C-Br and C-Cl stretching (~550-650 cm⁻¹)
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule, including isotope patterns typical for compounds containing bromine and chlorine.
Chromatographic Methods
Gas Chromatography (GC)
GC analysis, possibly coupled with mass spectrometry (GC-MS), would provide information on the purity of the product and help identify any impurities or unreacted starting materials. Based on the properties of similar compounds, appropriate GC conditions might include:
- Column: 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 μm film
- Temperature program: 80°C (2 min) → 10°C/min → 280°C (10 min)
- Carrier gas: Helium at 1 mL/min
- Injection temperature: 250°C
- Detection: FID or MS
High-Performance Liquid Chromatography (HPLC)
HPLC analysis would offer an alternative method for assessing product purity, particularly if the compound has limited volatility. Suggested conditions:
- Column: C18 reverse phase, 250 × 4.6 mm, 5 μm
- Mobile phase: Acetonitrile/water gradient
- Flow rate: 1 mL/min
- Detection: UV at 254 nm
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of electron-withdrawing groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Chlorination: Cl2/FeCl3
Nitration: HNO3/H2SO4
Reduction: H2/Pd
Coupling: Boronic acids/Pd catalyst
Major Products Formed
Reduction: 3-Bromo-4’-chloro-4-amino-1,1’-biphenyl
Coupling: Various biphenyl derivatives depending on the boronic acid used
Scientific Research Applications
3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-chloro-4-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) can influence the compound’s reactivity and binding affinity. The nitro group, in particular, can undergo reduction to form an amino group, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl with structurally related biphenyl derivatives, highlighting differences in substituents, physical properties, and reactivity:
Key Findings:
Substituent Effects on Reactivity :
- The nitro group in 3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl deactivates the first ring, making it less reactive toward electrophilic substitution compared to methoxy-substituted analogs (e.g., 4-Bromo-4'-methoxy-1,1'-biphenyl) .
- Halogen Positioning : Bromine at position 3 (as in the target compound) creates a steric and electronic environment distinct from bromine at position 4 (e.g., 4-Bromo-4'-chloro-1,1'-biphenyl), altering regioselectivity in coupling reactions .
Physical Properties :
- Solubility : Nitro-substituted derivatives (e.g., 3-Bromo-4'-chloro-4-nitro-1,1'-biphenyl) exhibit lower solubility in hexanes compared to alkyl-substituted analogs (e.g., 4-Bromo-4'-hexyl-1,1'-biphenyl) due to increased polarity .
- Melting Points : Symmetrical halogenation (e.g., 4-Bromo-4'-chloro-1,1'-biphenyl) results in higher melting points (~107°C) compared to asymmetrical derivatives (~67–71°C for 3,4'-dihalogenated compounds) .
Applications: Pharmaceutical Synthesis: Iodo-substituted analogs (e.g., 3-Bromo-4'-iodo-1,1'-biphenyl) are preferred in Sonogashira couplings for drug intermediates due to iodine’s superior leaving-group ability . Materials Science: Alkyl-substituted biphenyls (e.g., 4-Bromo-4'-pentyl-1,1'-biphenyl) serve as liquid crystal precursors, while nitro derivatives are used in explosives and dyes .
Q & A
Q. Key Considerations :
- Monitor reaction temperature during nitration to prevent decomposition of bromo and chloro substituents.
- Use TLC to track intermediate formation (Rf ~0.3 in 3:1 hexane:EtOAc) .
How should researchers characterize this compound to confirm its structure?
Q. Analytical Workflow :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 327.92 (C₁₂H₈BrClNO₂⁺) .
- X-ray Crystallography (if crystals form): Resolve spatial arrangement of substituents; comparable biphenyls show dihedral angles <30° between rings .
What safety protocols are advised for handling this compound?
While specific hazard data for the nitro derivative is limited, structural analogs (e.g., 3-Bromo-4'-chloro-1,1'-biphenyl) are classified as non-hazardous under current regulations . However, precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential nitro group reactivity.
- Waste Disposal : Treat as halogenated waste per EPA guidelines .
Advanced Research Questions
How does the nitro group influence electronic properties in cross-coupling reactions?
The nitro group is a strong electron-withdrawing substituent, which:
- Deactivates the aromatic ring, directing electrophilic attacks to meta/para positions.
- Enhances oxidative stability in palladium-catalyzed reactions (e.g., Heck coupling) by stabilizing transition states .
Experimental Design : - Compare coupling efficiency with non-nitrated analogs (e.g., 3-Bromo-4'-chloro-1,1'-biphenyl) using Pd(OAc)₂/XPhos .
- Monitor reaction progress via LC-MS to detect intermediates .
Can this compound serve as a precursor for antibacterial agents?
Yes, biphenyl nitro derivatives are explored as inhibitors of bacterial enzymes like MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).
Methodology :
Derivatization : Convert the nitro group to an amine (H₂/Pd-C reduction) for bioactivity testing .
Docking Studies : Use AutoDock Vina to simulate interactions with MurA’s active site (PDB: 1UAE). The bromo and chloro groups may enhance hydrophobic binding .
MIC Assays : Evaluate against E. coli (ATCC 25922) with ampicillin as a control .
How do crystallographic data resolve contradictions in regiochemical outcomes?
Conflicting reports on nitration positions can arise from competing directing effects (Br vs. Cl). X-ray structures of related compounds (e.g., 4-chloro-2-nitro-1,1'-biphenyl) confirm nitration at the less hindered para position relative to halogens .
Resolution Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
